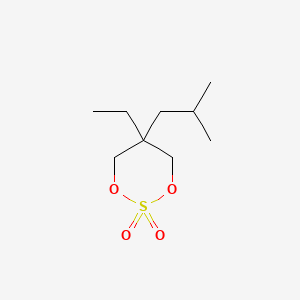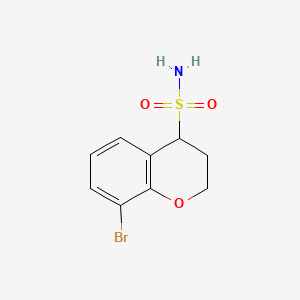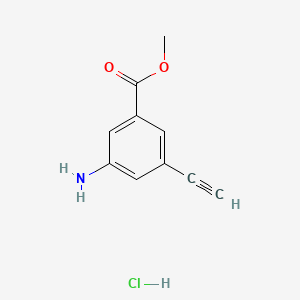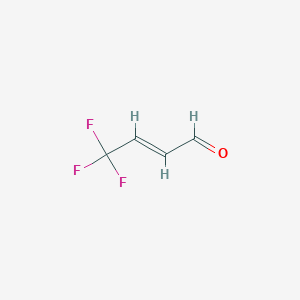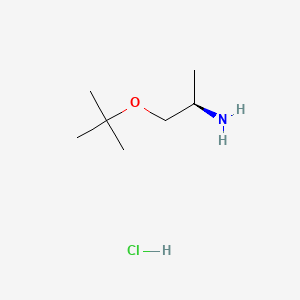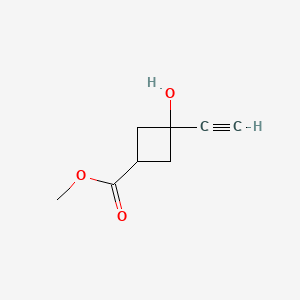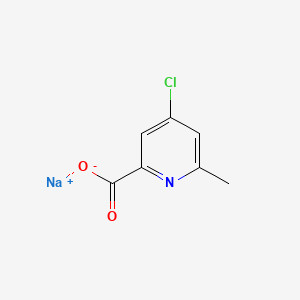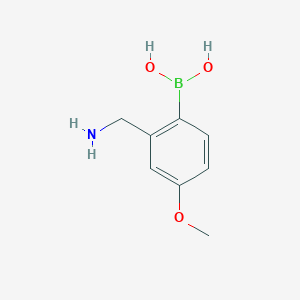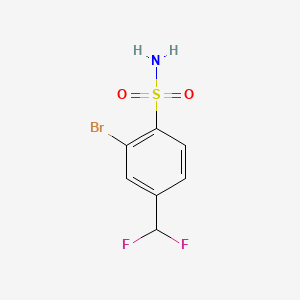![molecular formula C14H22N4O7 B13457092 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in organic synthesis and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The synthesis of 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate involves the reaction of 1-hydroxypyrrolidine-2,5-dione with N,N-dimethylpropylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-hydroxypyrrolidine-2,5-dione and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It has been shown to induce apoptosis in certain cancer cell lines by accumulating in the nucleus and mitochondria . The compound also exhibits antimigratory and antiangiogenic properties, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A known anticonvulsant with a similar pyrrolidine-2,5-dione core.
Levetiracetam: Another anticonvulsant that shares structural similarities.
Lacosamide: A compound with a similar core structure used in the treatment of epilepsy.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H22N4O7 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[3-(dimethylamino)propyl]carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O4.C4H5NO3/c1-12(2)7-3-6-11-10(16)17-13-8(14)4-5-9(13)15;6-3-1-2-4(7)5(3)8/h3-7H2,1-2H3,(H,11,16);8H,1-2H2 |
InChI Key |
PHMNIENCWZEEAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)ON1C(=O)CCC1=O.C1CC(=O)N(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


